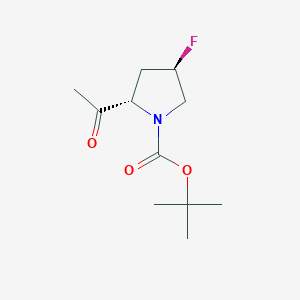
Ethylenebis(methyl cyanocarbonimidothioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenebis(methyl cyanocarbonimidothioate) is a chemical compound with the molecular formula C8H10N4S4 and a molecular weight of 290.45 g/mol . This compound is known for its unique structure, which includes two cyanocarbonimidothioate groups linked by an ethylene bridge. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenebis(methyl cyanocarbonimidothioate) typically involves the reaction of ethylene diamine with methyl cyanoacetate in the presence of sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Reaction of Ethylene Diamine with Methyl Cyanoacetate: This step involves the formation of an intermediate product.
Addition of Sulfur: Sulfur is added to the reaction mixture to form the final product, ethylenebis(methyl cyanocarbonimidothioate).
Industrial Production Methods
In an industrial setting, the production of ethylenebis(methyl cyanocarbonimidothioate) is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(methyl cyanocarbonimidothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The cyanocarbonimidothioate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of ethylenebis(methyl cyanocarbonimidothioate).
Scientific Research Applications
Ethylenebis(methyl cyanocarbonimidothioate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethylenebis(methyl cyanocarbonimidothioate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenebis(N-methylimidazolium) ditribromide: This compound is used in similar applications and has comparable chemical properties.
Ethylenebis(methyl cyanocarbonimidothioate): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Ethylenebis(methyl cyanocarbonimidothioate) is unique due to its specific combination of cyanocarbonimidothioate groups and ethylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H10N4S4 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
[2-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C8H10N4S4/c1-13-7(11-5-9)15-3-4-16-8(14-2)12-6-10/h3-4H2,1-2H3 |
InChI Key |
MTTJAIUJQXSXFF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCSC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13906800.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)




![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)

